ethyl 4-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, including an ethyl ester, a sulfanyl group, and a dimethoxyanilino moiety
Preparation Methods
The synthesis of ethyl 4-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be achieved through multicomponent reactions, such as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. For instance, the reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and thiourea in the presence of a catalyst like p-toluenesulfonic acid (PTSA) under reflux conditions in ethanol can yield the desired compound . Industrial production methods may involve optimizing reaction conditions to enhance yield and purity, such as adjusting temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
Ethyl 4-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethoxyanilino moiety can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Ethyl 4-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways, potentially serving as a tool for understanding disease mechanisms.
Materials Science: The compound’s properties may be explored for developing new materials with specific functionalities, such as in organic electronics or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways. The specific molecular targets and pathways involved depend on the context of its application and the biological system under study .
Comparison with Similar Compounds
Ethyl 4-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar pyrimidine core but differs in the substitution pattern and functional groups.
Triazole-pyrimidine hybrids: . The uniqueness of ethyl 4-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S/c1-5-27-17(23)15-10(2)19-18(24)21-16(15)28-9-14(22)20-12-7-6-11(25-3)8-13(12)26-4/h6-8H,5,9H2,1-4H3,(H,20,22)(H,19,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWMGKLXHWZUNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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